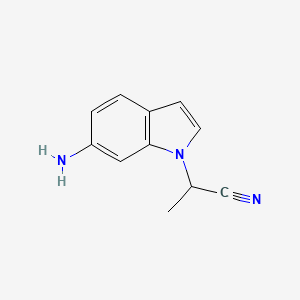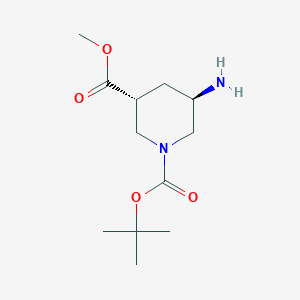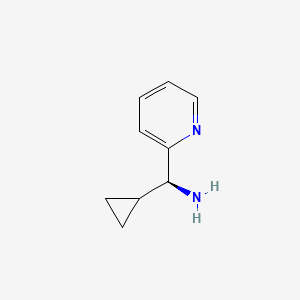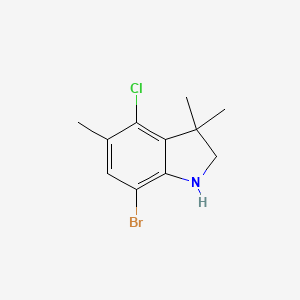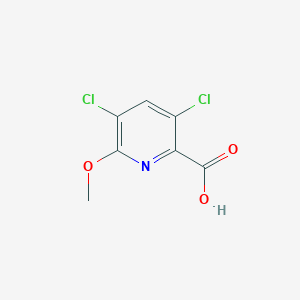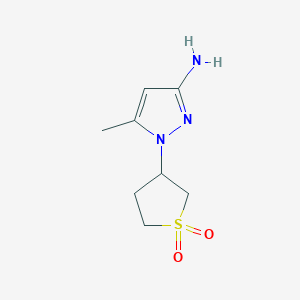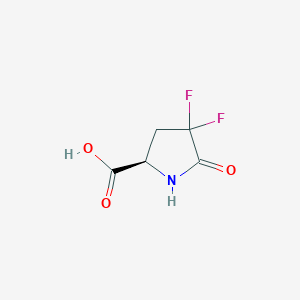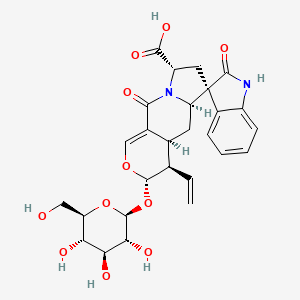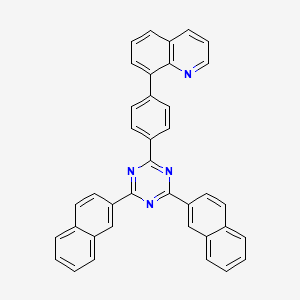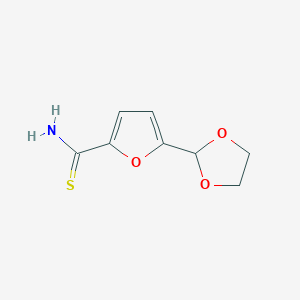
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of furan, a heterocyclic organic compound, and contains a dioxolane ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide typically involves the reaction of furan derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a dioxolane ring by the condensation of the aldehyde group of the furan derivative with ethylene glycol . The resulting product is then treated with a thiocarbamide reagent to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the carbothioamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the production of polymeric materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and carbothioamide group are key functional groups that contribute to its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: This compound is similar in structure but contains an aldehyde group instead of a carbothioamide group.
2-(1,3-Dioxolan-2-yl)furan: This compound lacks the carbothioamide group and is used in different chemical applications.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-2-carbothioamide |
InChI |
InChI=1S/C8H9NO3S/c9-7(13)5-1-2-6(12-5)8-10-3-4-11-8/h1-2,8H,3-4H2,(H2,9,13) |
InChI Key |
NSPRPXLRDLRCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
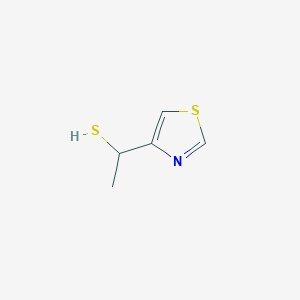
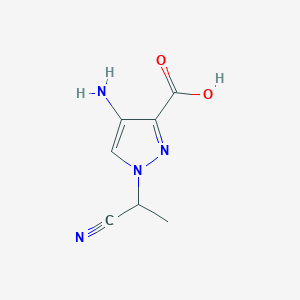
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
